4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a useful research compound. Its molecular formula is C15H23Cl2NO and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential as Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including structures related to 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride, have been characterized for their potential use as pesticides. X-ray powder diffraction was utilized to investigate these compounds, indicating their potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011).
Cytotoxic and Anticancer Properties
Research on derivatives of this chemical, specifically 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, has demonstrated significant cytotoxicity toward various murine and human tumor cells. This suggests its potential application in cancer treatment (Dimmock et al., 1998).
Impact on Molecular Geometry and Intermolecular Interactions
Studies focusing on aminoalkanol derivatives, closely related to this compound, have been conducted to understand their molecular geometry and intermolecular interactions. This research is significant for developing new anticonvulsant drugs (Żesławska et al., 2020).
Antimicrobial Activities
Certain derivatives of this chemical, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have shown moderate antimicrobial activities against common pathogens like E. coli and S. aureus, indicating potential use in antimicrobial treatments (Ovonramwen, Owolabi, & Oviawe, 2019).
Properties
IUPAC Name |
4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11-9-14(10-12(2)15(11)16)18-8-5-13-3-6-17-7-4-13;/h9-10,13,17H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPDDUTXCVSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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